2-Azido-1-fluoro-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-1-fluoro-3-methylbenzene is an organic compound with the molecular formula C7H6FN3 It is a derivative of benzene, where the hydrogen atoms are substituted with azido, fluoro, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1-fluoro-3-methylbenzene typically involves the introduction of the azido group into a pre-existing fluoro-methylbenzene structure. One common method is the nucleophilic substitution reaction, where a suitable precursor such as 2-fluoro-3-methylbenzene is treated with sodium azide (NaN3) under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also incorporate continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Azido-1-fluoro-3-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Cycloaddition Reactions: The azido group is known for its ability to undergo [3+2] cycloaddition reactions, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in DMF at elevated temperatures.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction of the azido group.
Scientific Research Applications
2-Azido-1-fluoro-3-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the formation of heterocycles.
Biology: Potential use in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Azido-1-fluoro-3-methylbenzene largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a dipole, reacting with dipolarophiles like alkynes to form triazoles. This reaction is facilitated by the presence of copper(I) catalysts, which stabilize the transition state and lower the activation energy.
Comparison with Similar Compounds
Similar Compounds
2-Azido-1-fluorobenzene: Lacks the methyl group, which may affect its reactivity and applications.
2-Azido-1-methylbenzene:
1-Azido-2-fluoro-4-methylbenzene: Positional isomer with different substitution pattern, leading to varied reactivity.
Uniqueness
2-Azido-1-fluoro-3-methylbenzene is unique due to the combination of azido, fluoro, and methyl groups on the benzene ring. This specific substitution pattern imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-azido-1-fluoro-3-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c1-5-3-2-4-6(8)7(5)10-11-9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHXGKZNSSXSSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.